

# Spectroscopic Elucidation of (R)-5-Methylmorpholin-3-one: A Technical Guide

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## Compound of Interest

Compound Name: (R)-5-methylmorpholin-3-one

Cat. No.: B168887

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral molecule **(R)-5-methylmorpholin-3-one**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. It also includes generalized experimental protocols for obtaining such data and logical workflows for its interpretation, serving as a valuable resource for researchers working with this and structurally related compounds.

## Predicted Spectroscopic Data

The anticipated spectroscopic data for **(R)-5-methylmorpholin-3-one** are summarized in the tables below. These predictions are derived from the analysis of its functional groups, including a secondary amine, a lactam (cyclic amide), and a chiral center.

### Table 1: Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J, Hz)
~4.2 - 4.0	dd	1H	H-2a (axial)	$J_{\text{gem}} \approx 17$ , $J_{\text{vic}} \approx 8$
~3.8 - 3.6	dd	1H	H-2b (equatorial)	$J_{\text{gem}} \approx 17$ , $J_{\text{vic}} \approx 4$
~3.9 - 3.7	m	1H	H-6a (axial)	-
~3.5 - 3.3	m	1H	H-6b (equatorial)	-
~3.2 - 3.0	m	1H	H-5	-
~2.5 (broad)	s	1H	N-H	-
~1.2 - 1.1	d	3H	-CH <sub>3</sub>	$J \approx 7$

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

**Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170 - 168	C=O (C-3)
~68 - 66	O-CH <sub>2</sub> (C-2)
~50 - 48	N-CH (C-5)
~48 - 46	N-CH <sub>2</sub> (C-6)
~18 - 16	-CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350 - 3250	Medium, Sharp	N-H Stretch
~2970 - 2850	Medium	C-H Stretch (aliphatic)
~1680 - 1660	Strong	C=O Stretch (lactam)
~1250 - 1050	Strong	C-O-C Stretch
~1460, ~1380	Medium	C-H Bend

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data**

m/z	Proposed Fragment
115	[M] <sup>+</sup> (Molecular Ion)
100	[M - CH <sub>3</sub> ] <sup>+</sup>
86	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - CH <sub>2</sub> =NH] <sup>+</sup>
72	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> or [C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **(R)-5-methylmorpholin-3-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a 400 MHz (or higher) spectrometer.

- Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample.
  - Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
  - A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of <sup>13</sup>C.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
  - Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
  - ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Data Acquisition:
  - Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

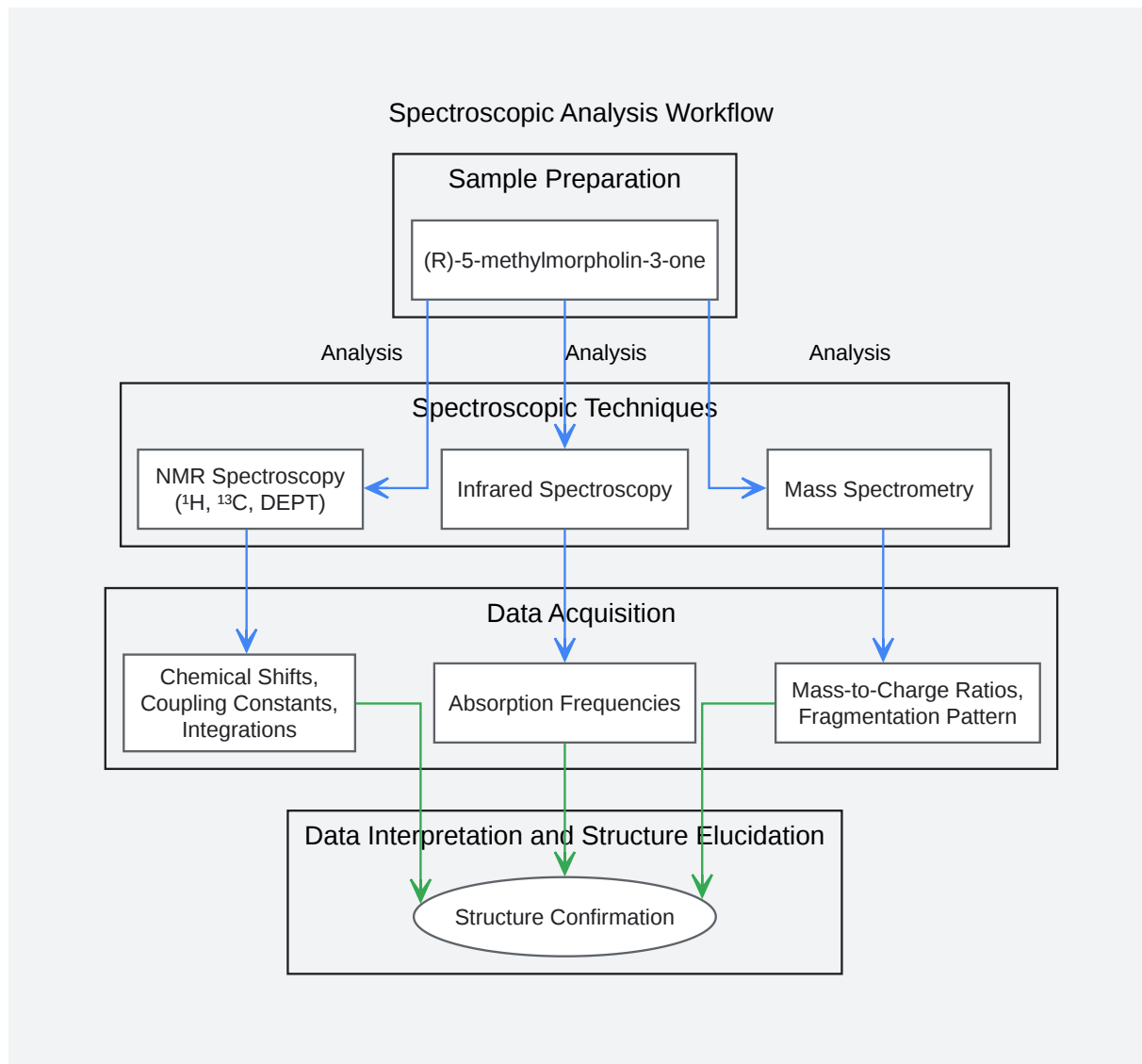
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules and often shows a prominent molecular ion peak.
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

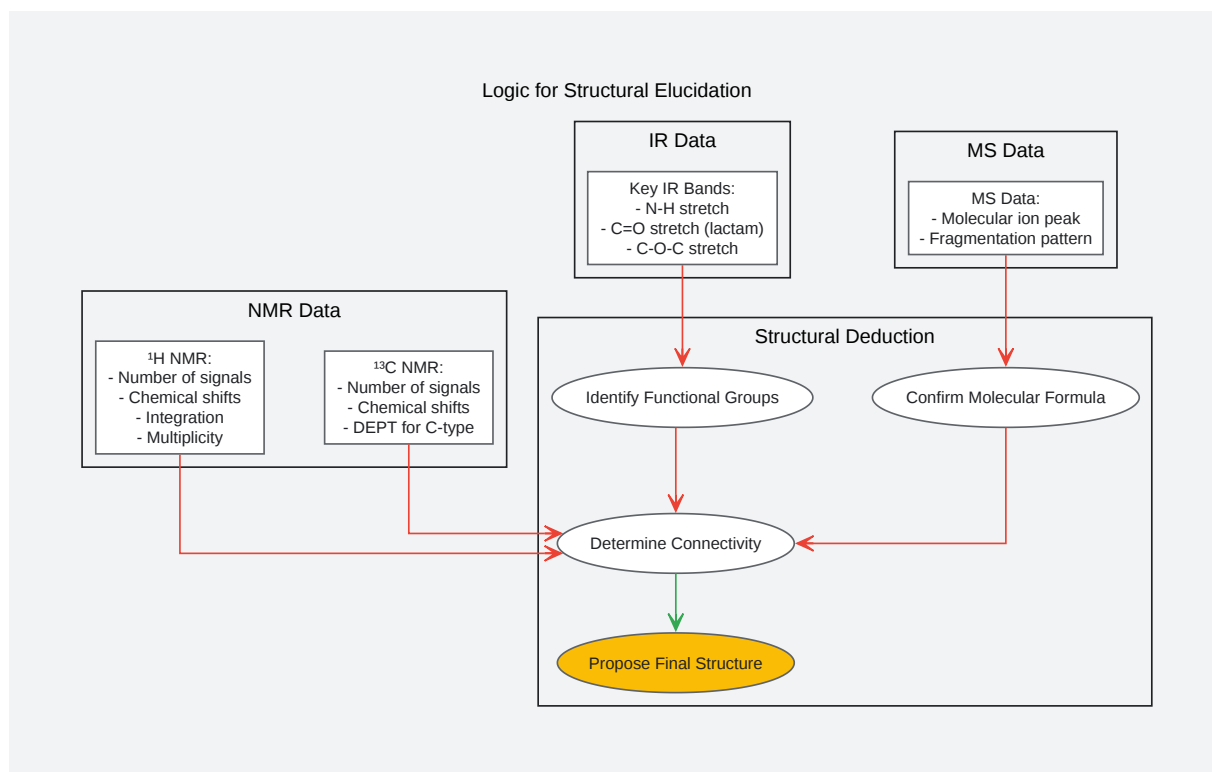
## Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of **(R)-5-methylmorpholin-3-one**.



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Caption: Workflow for spectroscopic analysis of **(R)-5-methylmorpholin-3-one**.



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Caption: Logical process for deducing the structure from spectroscopic data.

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